2-(1H-indol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide
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Overview
Description
2-(1H-Indol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide is a complex organic compound featuring an indole ring system conjugated to a pyridine ring through a pyrrolidine linker. This compound has garnered interest in scientific research due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The pyridine ring can be introduced through a subsequent nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Reduction of the indole nitrogen to form indole-3-ylmethanol.
Substitution: Introduction of various substituents on the indole or pyridine rings.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its indole and pyridine functionalities make it a valuable building block for pharmaceuticals and agrochemicals.
Biology: Biologically, 2-(1H-Indol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide has shown potential as a bioactive molecule. It can interact with various biological targets, including enzymes and receptors, making it a candidate for drug development.
Medicine: In medicine, this compound has been studied for its potential therapeutic effects. It may exhibit properties such as anti-inflammatory, antioxidant, and anticancer activities, which are beneficial for treating various diseases.
Industry: In the industry, this compound can be used in the development of new materials and chemicals. Its unique structure allows for the creation of novel compounds with specific properties.
Mechanism of Action
The mechanism by which 2-(1H-Indol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide exerts its effects involves binding to specific molecular targets. The indole and pyridine rings can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the biological context and the specific derivatives synthesized.
Comparison with Similar Compounds
2-(1H-Indol-1-yl)ethanamine: Similar indole derivative but lacks the pyridine and pyrrolidine components.
N-(1-(Pyridin-2-yl)pyrrolidin-3-yl)acetamide: Similar pyrrolidine and pyridine components but lacks the indole ring.
Uniqueness: The uniqueness of 2-(1H-Indol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide lies in its combination of indole and pyridine rings, which provides a distinct set of chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields. Its unique structure and versatile reactivity make it a valuable compound for further exploration and development.
Biological Activity
2-(1H-indol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide is a complex organic compound that combines an indole ring system with a pyridine and pyrrolidine moiety. This unique structure suggests potential biological activities, making it a candidate for pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound's molecular formula is C19H20N4O with a molecular weight of 320.4 g/mol. The structural characteristics include:
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₀N₄O |
Molecular Weight | 320.4 g/mol |
CAS Number | 1798542-46-7 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The indole and pyridine rings facilitate binding to specific sites, potentially modulating the activity of these targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various biochemical pathways, which could lead to therapeutic effects such as anti-inflammatory and anticancer activities.
- Receptor Modulation : It has been suggested that this compound can act as a ligand for certain receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anti-inflammatory Activity
Studies have shown that compounds with similar structures can reduce inflammation by inhibiting pro-inflammatory cytokines. This suggests that our compound may have potential in treating inflammatory diseases.
Anticancer Properties
The compound's ability to inhibit specific cancer-related enzymes positions it as a promising candidate for cancer therapy. For instance, it may target pathways involved in tumor proliferation and metastasis.
Antioxidant Effects
Preliminary data indicate that this compound may possess antioxidant properties, which could protect cells from oxidative stress and contribute to its therapeutic profile.
Case Studies
A few notable studies highlight the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Indole Derivatives : Research on indole derivatives demonstrated significant anticancer activity against various cancer cell lines, suggesting that the indole moiety contributes to cytotoxic effects.
- Pyridine-Pyrrolidine Compounds : Compounds featuring pyridine and pyrrolidine structures have shown promise in modulating neurotransmitter systems, indicating potential applications in neuropharmacology .
- Mechanism-Based Approaches : Recent reviews emphasize the importance of understanding the mechanisms by which indole-containing compounds exert their effects, particularly in cancer therapy .
Properties
IUPAC Name |
2-indol-1-yl-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-19(14-22-11-8-15-5-1-2-6-17(15)22)21-16-9-12-23(13-16)18-7-3-4-10-20-18/h1-8,10-11,16H,9,12-14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNKBEKEGSNLDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CN2C=CC3=CC=CC=C32)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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